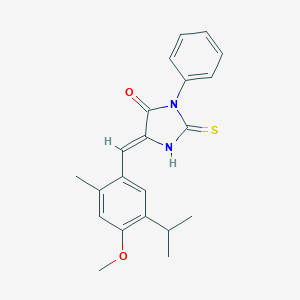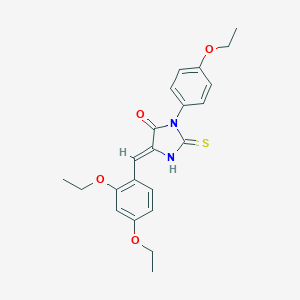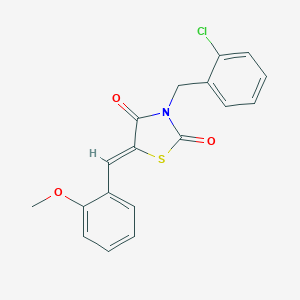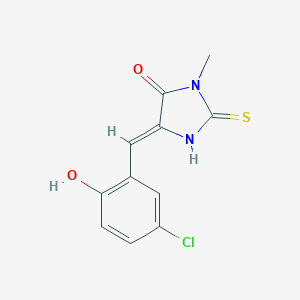![molecular formula C20H17ClN2O4S B300994 Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300994.png)
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by interfering with their cell cycle progression. The compound's antibacterial activity is thought to be due to its ability to disrupt the bacterial cell membrane and inhibit bacterial DNA synthesis.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases. In addition, the compound has been shown to modulate the expression of various genes involved in cancer cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its potent anticancer and antibacterial activity. This makes it a promising candidate for further development as a therapeutic agent. However, the compound's mechanism of action is not fully understood, which may limit its potential applications. In addition, the compound's toxicity and pharmacokinetic properties need to be further evaluated to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of new derivatives with improved pharmacological properties. Another direction is to investigate the compound's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer treatment. Furthermore, the compound's ability to modulate the immune system could be explored for its potential use in immunotherapy. Finally, more studies are needed to evaluate the compound's safety and efficacy in animal models and clinical trials.
In conclusion, Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a promising compound with significant potential for therapeutic applications. Its potent anticancer and antibacterial activity make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-4-amino-5-mercapto-1,2,4-triazole in the presence of ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol as a solvent. The resulting product is then purified by recrystallization using ethanol.
Aplicaciones Científicas De Investigación
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in inhibiting the growth of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Nombre del producto |
Ethyl 4-{[5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C20H17ClN2O4S |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
ethyl 4-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-3-27-19(26)12-4-7-15(8-5-12)22-20-23(2)18(25)17(28-20)11-13-10-14(21)6-9-16(13)24/h4-11,24H,3H2,1-2H3/b17-11-,22-20? |
Clave InChI |
OMQLUFGBABSZOX-GNYMFXGWSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Cl)O)S2)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Cl)O)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)



![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)


![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)